N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
N,N-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c1-12(2)8-6-3-4-9-7(6)10-5-11-8/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
JOOZUCIUEJEBFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole derivative with a suitable nitrile or amine, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has garnered attention in scientific research for its potential applications, particularly in medicinal chemistry. This article aims to provide a detailed overview of its applications, drawing from various research findings.
Properties and Characteristics
this compound has the molecular formula C8H14Cl2N4 and a molecular weight of 237.13 g/mol. It typically has a purity of 95%.
Potential Applications
N,N-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride exhibits biological activity through interaction with molecular targets involved in cellular signaling pathways. Its structural similarity to pyrimidine derivatives suggests it may be useful in inhibiting enzymes related to cancer progression and bacterial infections.
- Kinase Inhibition: Derivatives of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one have demonstrated inhibitory activity against kinases such as Akt kinase, Rsk kinase, and S6K kinase . These kinases play key roles in cell survival, growth, and metabolism, and are implicated in cancer development .
- Antibacterial Efficacy: Pyrrole derivatives have shown enhanced antibacterial properties in vitro compared to traditional antibiotics, suggesting their potential as lead compounds for new antibacterial agents targeting resistant bacteria strains.
Case Studies and Research Findings
In vitro evaluations of pyrrole derivatives demonstrated enhanced antibacterial properties compared to traditional antibiotics, indicating potential as lead compounds for new antibacterial agents effective against resistant bacterial strains. Studies suggest that compounds comprising 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one as a basic structure may be useful as medicine for the treatment of various diseases (cancer, in particular) associated with at least one kinase selected from the group consisting of Akt, Rsk, and S6K .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
The nature of the substituent at position 4 critically influences the compound’s physicochemical properties and biological activity. Key analogs include:
N4-Phenyl Derivatives
- N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6) Synthesis: Synthesized via nucleophilic substitution with 4-methoxyaniline (90% yield) . Properties: The electron-donating methoxy group enhances solubility compared to non-polar substituents. Activity: Demonstrated moderate kinase inhibition in preliminary screens .
N4-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 10)
Aliphatic Amine Derivatives
- Aliphatic amines generally require harsher conditions (e.g., 200–220°C) and yield lower quantities compared to aromatic analogs .
Heterocyclic Amine Derivatives
- (R)-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile Activity: A JAK1-selective inhibitor (IC50 = 8.5 nM) derived from a spirocyclic amine scaffold .
Substitution Patterns on the Pyrrolopyrimidine Core
Halogenated Derivatives
- 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 8)
Methyl and Phenyl Substituents
Kinase Inhibition
Pyrrolopyrimidines are prominent in kinase inhibitor development:
Antimicrobial Activity
Key Routes
Biological Activity
N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Chemical Name : this compound
- CAS Number : Not specified in the sources
- Molecular Formula : C8H10N4
- Molecular Weight : 162.19 g/mol
This compound exhibits its biological activity primarily through the inhibition of various kinases. It has been shown to selectively inhibit protein kinase B (PKB/Akt), which plays a critical role in cell signaling pathways related to growth and survival. The compound demonstrates high selectivity for PKB over other kinases such as PKA (protein kinase A) and has been identified as a potential therapeutic agent in cancer treatment due to its ability to inhibit tumor growth in vivo .
Inhibition of Kinases
The following table summarizes the inhibitory activity of this compound against various kinases:
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| PKB (Akt) | < 50 | High |
| PKA | > 1000 | Low |
| CSF1R | Subnanomolar | High |
| Other AGC Kinases | Moderate | Variable |
Case Studies
- Inhibition of Tumor Growth : In a study involving human tumor xenografts in nude mice, this compound was administered at well-tolerated doses. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
- Selectivity Profile : A detailed analysis of the selectivity profile revealed that the compound was 28-fold selective for PKB compared to PKA. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition .
Pharmacokinetics and Bioavailability
Despite its potent biological activity, this compound exhibits challenges related to pharmacokinetics. The compound has been noted for high clearance rates and low oral bioavailability in vivo studies. Modifications to the chemical structure are being explored to enhance these properties while maintaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
